

Unraveling the Selectivity Profile of cis-KIN-8194: A Technical Guide

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Compound of Interest

Compound Name: *cis-KIN-8194*

Cat. No.: *B8773705*

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Introduction

cis-KIN-8194 has emerged as a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK), demonstrating significant therapeutic potential in preclinical models of B-cell malignancies, particularly those with acquired resistance to first-generation BTK inhibitors.^{[1][2][3]} This technical guide provides an in-depth analysis of the selectivity profile of **cis-KIN-8194**, offering a comprehensive overview of its target engagement, cellular mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Kinase Inhibition Profile

The kinase selectivity of **cis-KIN-8194** has been rigorously evaluated using advanced screening platforms. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity against its primary targets and the broader kinome.

Table 1: Biochemical Potency of **cis-KIN-8194**

Target	IC50 (nM)
HCK	<0.495 ^[4]
BTK	0.915 ^{[1][4]}

Table 2: KINOMEScan Selectivity Profile of **cis-KIN-8194**

Concentration (μM)	Number of Kinases Profiled	S10 Selectivity Score	Primary Target Families
0.1	468	0.07[4]	Tec and Src Kinase Families
1.0	464-468	0.12[4][5]	Tec and Src Kinase Families

Experimental Protocols

The characterization of **cis-KIN-8194**'s selectivity profile relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key assays cited in the research.

KINOMEScan™ Kinase Selectivity Profiling

This competition binding assay quantitatively measures the interaction of a compound with a large panel of kinases.

- Principle: The assay measures the ability of a test compound (**cis-KIN-8194**) to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
- Protocol Outline:
 - A diverse panel of 464-468 kinases is prepared.[4][5]
 - **cis-KIN-8194** is incubated with the kinase panel at concentrations of 0.1 μM and 1.0 μM. [4]
 - An immobilized, active-site directed ligand is added to the mixture.
 - After an equilibration period, the amount of kinase bound to the solid support is quantified using qPCR.

- The results are reported as a percentage of the DMSO control, and a selectivity score (S10) is calculated, representing the number of kinases inhibited by more than 90% divided by the total number of kinases tested.[4]

KiNativ™ Cellular Target Engagement

This chemical proteomics approach identifies and quantifies the engagement of a compound with its target kinases within a living cell.

- Principle: KiNativ™ utilizes an ATP-biotin probe that covalently labels the ATP binding site of kinases. If a kinase is engaged by an inhibitor (**cis-KIN-8194**), the probe is unable to bind. The level of biotinylation is then quantified by mass spectrometry to determine the degree of target engagement.
- Protocol Outline:
 - Live TMD-8 ABC DLBCL cells are treated with 1.0 μ M **cis-KIN-8194**. [4][5]
 - Following treatment, cells are lysed, and the proteome is exposed to an ATP-biotin probe.
 - Proteins are digested into peptides, and the biotinylated peptides are enriched using streptavidin affinity chromatography.
 - The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
 - A reduction in probe labeling in the **cis-KIN-8194**-treated sample compared to a vehicle control indicates target engagement.

Western Blotting for Phospho-protein Analysis

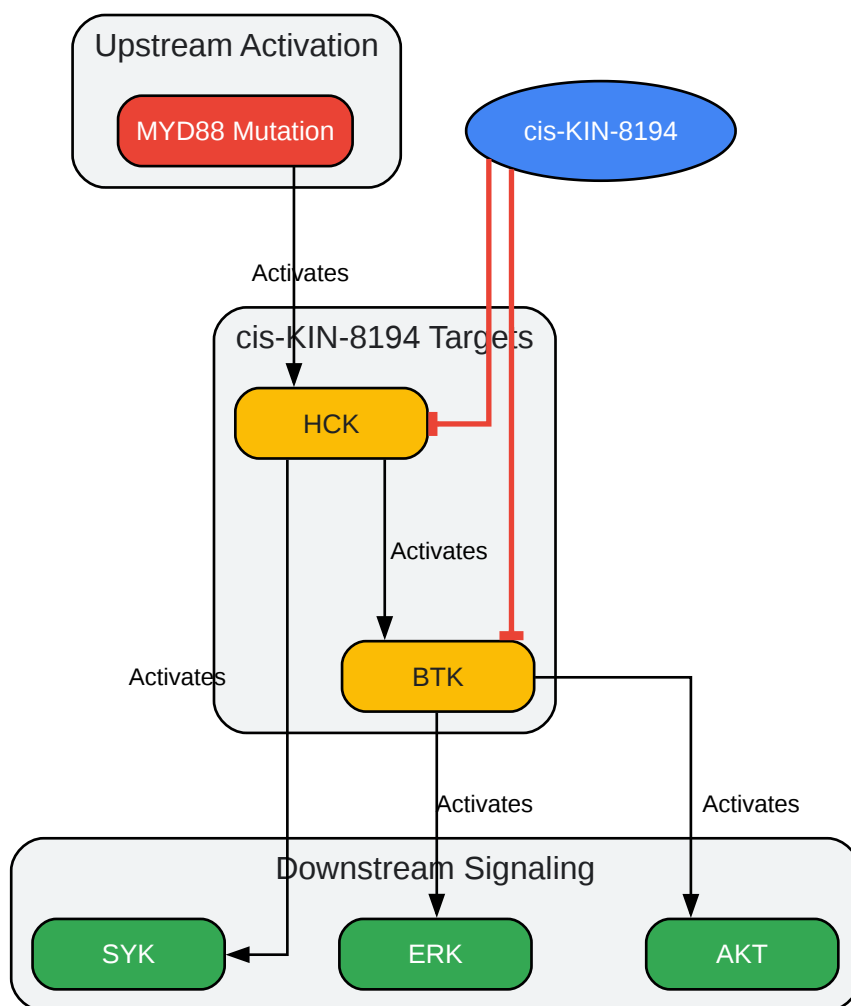
Western blotting is employed to assess the functional consequences of HCK and BTK inhibition by measuring the phosphorylation status of downstream signaling proteins.

- Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of total and phosphorylated proteins. A decrease in the phosphorylated form of a protein downstream of HCK and BTK indicates inhibition of the signaling pathway.

- Protocol Outline:
 - MYD88-mutated WM and ABC DLBCL cell lines are treated with varying concentrations of **cis-KIN-8194** for a specified duration (e.g., 1 hour).[4]
 - Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
 - Protein concentration in the lysates is determined using a standard assay (e.g., BCA).
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
 - The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated HCK (Tyr410), phosphorylated BTK (Tyr223), and downstream targets like phospho-AKT and phospho-ERK.[4]
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The levels of phosphorylated proteins are normalized to total protein levels or a loading control (e.g., GAPDH).

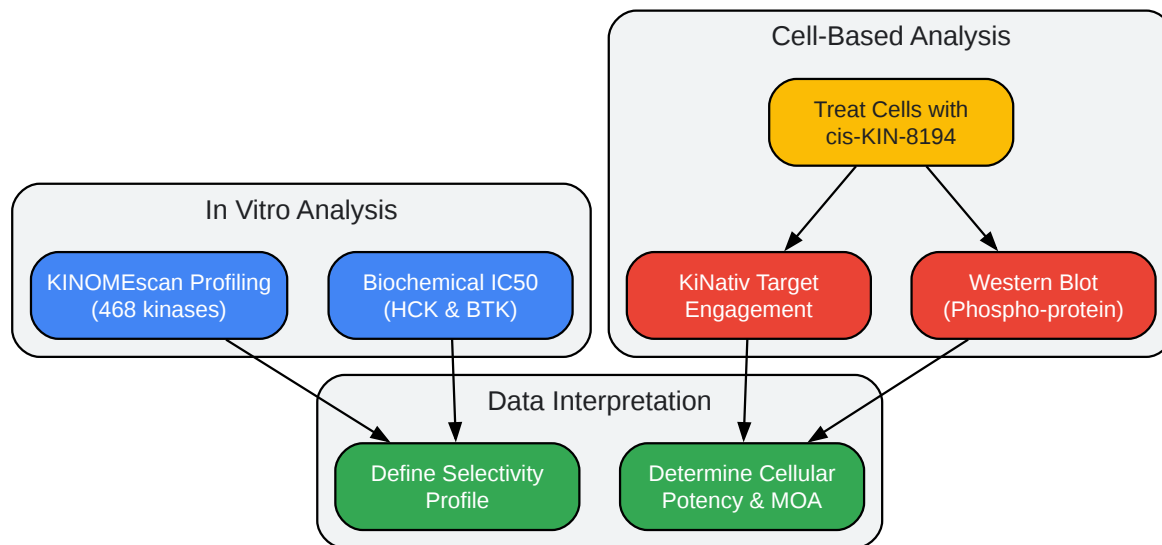
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by **cis-KIN-8194** and the general workflow for determining its selectivity profile.



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Caption: MYD88-driven signaling pathway inhibited by **cis-KIN-8194**.



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Caption: Experimental workflow for determining the selectivity profile of **cis-KIN-8194**.

Conclusion

cis-KIN-8194 is a highly potent and selective dual inhibitor of HCK and BTK. Its selectivity has been comprehensively characterized through a combination of in vitro biochemical assays, broad kinome screening, and cell-based target engagement and pathway analysis. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this promising therapeutic agent. The focused inhibition of HCK and BTK by **cis-KIN-8194** provides a clear mechanism of action for its potent anti-tumor activity in preclinical models of B-cell malignancies, including those that have developed resistance to other BTK inhibitors.

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